molecular formula C21H23N7O B2788979 4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251594-26-9

4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B2788979
CAS No.: 1251594-26-9
M. Wt: 389.463
InChI Key: FTKOVGPTNYGLMM-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-5-carboxamide core with a benzyl group at the N-position of the carboxamide and a 4-(pyridin-2-yl)piperazin-1-yl substituent at the 2-position of the pyrimidine ring. Its molecular formula is C22H23N7O, with a molecular weight of 401.47 g/mol (calculated).

Properties

IUPAC Name

4-amino-N-benzyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c22-19-17(20(29)24-14-16-6-2-1-3-7-16)15-25-21(26-19)28-12-10-27(11-13-28)18-8-4-5-9-23-18/h1-9,15H,10-14H2,(H,24,29)(H2,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKOVGPTNYGLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, amines, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrimidine or piperazine rings, while substitution reactions can introduce various functional groups at the amino or benzyl positions.

Scientific Research Applications

4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs for treating cancer, infectious diseases, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from the 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Series

Several derivatives share the pyrimidine-5-carboxamide scaffold but differ in substituents on the piperazine ring or carboxamide side chain. Key examples include:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide (Target Compound) C22H23N7O 401.47 - 4-Amino pyrimidine
- N-Benzyl carboxamide
- 4-(Pyridin-2-yl)piperazine
Hypothesized kinase inhibition due to pyridinyl-piperazine; moderate solubility in polar solvents .
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide C22H24N6O 388.48 - 4-Amino pyrimidine
- N-Benzyl carboxamide
- 4-Phenylpiperazine
Reduced polar interactions compared to pyridinyl analogue; higher lipophilicity (logP ~3.2) .
N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (7) C30H34N8O6 602.64 - Morpholine-carbonyl-benzoyl group
- Nitrophenoxypropyl side chain
Enhanced steric bulk; lower solubility due to nitro group; potential protease inhibition .
2-(4-(4-acetyl-2-nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (6l) C27H31N7O6 549.58 - Acetyl-nitro-phenylpiperazine
- Nitrophenoxypropyl side chain
High polarity from nitro groups; possible DNA intercalation activity .

Key Observations :

Analogues with Modified Carboxamide Side Chains

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-benzyl-4-(isobutylamino)-2-[4-(tetrahydro-2H-pyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide C26H38N6O2 466.63 - Isobutylamino group
- Tetrahydropyran-3-ylmethyl-piperazine
Increased hydrophobicity (logP ~4.1); potential CNS penetration due to lipophilic groups .
4-amino-N-[(2-methoxyphenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide C23H25N7O2 431.49 - 2-Methoxybenzyl group
- Pyridinyl-piperazine
Improved metabolic stability due to methoxy group; comparable kinase affinity to target compound .

Key Observations :

  • The 2-methoxybenzyl group (compound above) may enhance metabolic stability by resisting oxidative degradation .
  • Isobutylamino and tetrahydropyran groups (e.g., ) significantly alter pharmacokinetic profiles, favoring blood-brain barrier penetration .

Clinically Relevant Analogues: Cerdulatinib

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Cerdulatinib (4-(cyclopropylamino)-2-({4-[4-(ethanesulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide) C20H27N7O3S 445.54 - Cyclopropylamino group
- Ethanesulfonyl-piperazine
Dual JAK/SYK inhibition; FDA-approved for lymphoid malignancies; higher solubility (sulfonyl group) .

Key Observations :

  • The ethanesulfonyl-piperazine in cerdulatinib improves aqueous solubility compared to the target compound’s pyridinyl-piperazine, enhancing oral bioavailability .

Biological Activity

4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine Core : A six-membered ring containing nitrogen atoms that is crucial for its biological activity.
  • Piperazine Ring : This moiety enhances the compound's interaction with biological targets.
  • Benzyl and Pyridine Substituents : These groups contribute to the lipophilicity and overall pharmacokinetic profile.

Research has indicated that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : The compound has shown moderate inhibitory activity against AChE, which is critical for the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Interaction with Muscarinic Receptors : It acts as an antagonist at muscarinic receptors, particularly M4, which is implicated in cognitive functions and may help alleviate symptoms in neurological disorders .
  • Anti-Amyloid Activity : The compound has demonstrated potential in inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s pathology. This suggests a dual action mechanism where it not only inhibits enzyme activity but also modulates protein aggregation .

Biological Activity Summary Table

Activity TypeDescriptionReference
AChE InhibitionModerate inhibition observed
Muscarinic AntagonismTargeting M4 receptors
Anti-AmyloidInhibits aggregation of amyloid-beta peptides

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines have demonstrated that this compound can significantly reduce amyloid plaque formation. These findings suggest its potential as a therapeutic agent in Alzheimer's disease management .
  • Behavioral Studies : Animal models treated with this compound exhibited improved cognitive function in memory tasks, correlating with its pharmacological profile as an AChE inhibitor and muscarinic antagonist .
  • Docking Studies : Computational docking studies have provided insights into the binding interactions between the compound and target enzymes, supporting experimental findings regarding its inhibitory effects on AChE and its affinity for muscarinic receptors .

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